An In-depth Technical Guide to Dmt-2'-f-dc(ac) amidite
An In-depth Technical Guide to Dmt-2'-f-dc(ac) amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmt-2'-f-dc(ac) amidite, chemically known as N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of modified oligonucleotides. Its unique structural features, particularly the 2'-fluoro (2'-F) modification on the deoxyribose sugar, impart valuable properties to the resulting oligonucleotides, making them highly suitable for a range of therapeutic and diagnostic applications. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.
The 2'-fluoro modification offers a strategic advantage by enhancing both the nuclease resistance and the thermal stability of oligonucleotides.[1][2][3] This increased stability is crucial for in vivo applications, such as antisense therapies and RNA interference (RNAi), where degradation by cellular enzymes is a significant hurdle. Furthermore, oligonucleotides incorporating 2'-F residues have been shown to form stable A-form helices when hybridized to RNA targets, a desirable conformation for many biological applications.[1] Dmt-2'-f-dc(ac) amidite is a key reagent in the synthesis of small interfering RNAs (siRNAs), aptamers, and cyclic dinucleotides that can act as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[4][5]
Physicochemical Properties
The chemical structure of Dmt-2'-f-dc(ac) amidite is meticulously designed for efficient solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group, essential for the stepwise addition of nucleotides. The acetyl (Ac) group protects the exocyclic amine of cytidine, preventing unwanted side reactions during synthesis. The 3'-phosphoramidite moiety, with its cyanoethyl protecting group, is the reactive component that enables the formation of the internucleotide phosphodiester linkage.
| Property | Value | Reference |
| Chemical Name | N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | N/A |
| Molecular Formula | C41H49FN5O8P | [6] |
| Molecular Weight | 789.83 g/mol | [6] |
| CAS Number | 159414-99-0 | [6] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥99% (31P-NMR), ≥99.0% (RP-HPLC) | [6] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | N/A |
| Storage | -20°C under inert atmosphere | N/A |
Applications in Oligonucleotide Synthesis
The primary application of Dmt-2'-f-dc(ac) amidite is in the automated solid-phase synthesis of 2'-fluoro-modified oligonucleotides. The incorporation of this amidite confers enhanced stability and binding affinity to the resulting nucleic acid strands.
Key Features and Applications
Stability of 2'-Fluoro-Modified Oligonucleotides
The 2'-fluoro modification significantly enhances the stability of oligonucleotides against nuclease degradation and increases the melting temperature (Tm) of duplexes.
| Comparison | Observation | Reference |
| Nuclease Stability | 2'-F-modified siRNA has a half-life >24 hours in serum, while unmodified siRNA is completely degraded within 4 hours. | [3] |
| Thermal Stability (Tm) | Each 2'-F substitution increases the Tm of an RNA:RNA duplex by approximately 1.8-2.0°C. | [7][8] |
| Chemical Stability | More stable to chemical hydrolysis at high pH compared to unmodified RNA. | [9] |
| Acid Stability | Dramatically increased stability in simulated gastric fluid (pH ~1.2) compared to DNA and RNA. | [2] |
Experimental Protocols
Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides
This protocol outlines the standard cycle for incorporating Dmt-2'-f-dc(ac) amidite into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.
Materials:
-
Dmt-2'-f-dc(ac) amidite
-
Anhydrous acetonitrile (synthesis grade)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Controlled pore glass (CPG) solid support
Protocol:
-
Preparation: Dissolve Dmt-2'-f-dc(ac) amidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install on a designated port on the synthesizer.
-
Synthesis Cycle:
-
Step 1: Deblocking (Detritylation): The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.
-
Step 2: Coupling: The Dmt-2'-f-dc(ac) amidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing chain. An extended coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[6][8]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
Recommended Synthesis Cycle Parameters:
| Step | Reagent | Time | Typical Efficiency |
| Deblocking | 3% TCA in DCM | 60-90 seconds | >99% |
| Coupling | 0.1 M Amidite + 0.25 M ETT | 3 minutes | >99%[10] |
| Capping | Acetic Anhydride/NMI | 30-45 seconds | >99.5% |
| Oxidation | 0.02 M I2 in THF/H2O/Pyridine | 30-45 seconds | >99.5% |
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Cleavage and Deprotection Protocol
Due to the N4-acetyl protecting group on cytidine, a two-step deprotection protocol is often employed. The "UltraFAST" deprotection method using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is highly effective.[11][12][13]
Materials:
-
Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA)
-
Ammonium hydroxide (conc.)
Protocol:
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add AMA solution to the vial.
-
Incubate at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and acetyl protecting groups.
-
-
Alternative Deprotection:
-
Work-up:
-
After deprotection, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
-
Recommended Deprotection Conditions:
| Reagent | Temperature | Time | Notes |
| NH4OH / 40% Methylamine (1:1) | 65°C | 10 minutes | "UltraFAST" method. Highly efficient for Ac-dC.[13] |
| Concentrated NH4OH | 55°C | 8-17 hours | Standard deprotection. Longer incubation time required.[8] |
| t-Butylamine/water (1:3) | 60°C | 6 hours | Alternative mild deprotection.[12] |
Application in STING Pathway Activation
Dmt-2'-f-dc(ac) amidite can be used to synthesize cyclic dinucleotides (CDNs), which are potent activators of the STING pathway. The cGAS-STING pathway is a crucial part of the innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular damage.[5] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-viral and anti-tumor immune response.
The cGAS-STING Signaling Pathway
Conclusion
Dmt-2'-f-dc(ac) amidite is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced stability and therapeutic potential. The 2'-fluoro modification provides a distinct advantage for applications requiring nuclease resistance and high binding affinity, particularly in the development of siRNA therapeutics and novel immune-modulatory agents like STING agonists. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in the field of nucleic acid chemistry and drug development, enabling the efficient and reliable synthesis of high-quality, modified oligonucleotides.
References
- 1. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 6. DMT-2 Fluoro-dC(ac) Phosphoramidite configured for ÄKTA and OligoPilot 159414-99-0 [sigmaaldrich.com]
- 7. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. 2' Fluoro RNA Modification [biosyn.com]
- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
